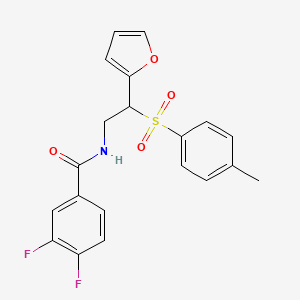

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

Description

3,4-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorophenyl group, a tosyl (p-toluenesulfonyl) moiety, and a furan-substituted ethylamine backbone. Its structural complexity combines electron-withdrawing fluorine atoms, a sulfonyl group (enhancing stability and binding affinity), and a heteroaromatic furan ring (contributing to π-π interactions and solubility modulation).

Properties

IUPAC Name |

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO4S/c1-13-4-7-15(8-5-13)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-6-9-16(21)17(22)11-14/h2-11,19H,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPGYQAOUKJXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group, which can be synthesized from furfural through oxidation and subsequent functional group transformations.

Introduction of the tosyl group: The tosyl group is introduced via a tosylation reaction, where a suitable precursor is reacted with tosyl chloride in the presence of a base such as pyridine.

Coupling with the benzamide core: The final step involves coupling the furan-2-yl tosyl intermediate with 3,4-difluorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups can enhance binding affinity through halogen bonding, while the furan and tosyl groups can provide specificity and stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Fluorinated Benzamides

- N-(2,4-Difluorophenyl)-2-Fluorobenzamide (Fo24) :

This isomer features a 2,4-difluorophenyl group instead of 3,4-difluoro substitution. The positional difference of fluorine atoms alters hydrogen-bonding patterns and molecular stacking, as demonstrated in crystallographic studies . - ML298 (3,4-Difluoro-N-(2-(1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Decan-8-yl)Ethyl)Benzamide) :

A structurally complex analog with a spirocyclic amine system. The 3,4-difluorobenzamide core is retained, but the ethylamine chain is modified to enhance selectivity for phospholipase D2 (PLD2) inhibition .

Tosyl-Containing Analogs

- 3,4-Difluoro-N-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethyl]Benzamide (BB18065) :

Shares the 3,4-difluorobenzamide and furan-ethylamine backbone but replaces the tosyl group with a 4-methoxyphenylpiperazine moiety. This modification increases molecular weight (441.47 g/mol vs. ~425 g/mol for the target compound) and alters solubility due to the polar piperazine group .

Furan-Substituted Derivatives

- N-(2-(Furan-2-yl)-2-(Indolin-1-yl)Ethyl)-3-Fluorobenzamide: Replaces the tosyl group with an indoline ring.

Antimicrobial Activity

- 4-Chloro-N-(5-(3-Nitrophenyl)-1,3,4-Thiadiazole-2-yl)Benzamide: A benzamide-thiadiazole hybrid with potent activity against Pseudomonas aeruginosa. While lacking fluorine atoms, its thiadiazole ring enhances electron-deficient interactions, a feature partially mimicked by the tosyl group in the target compound .

- N-(5-(Furan-2-yl)-1,3,4-Thiadiazole-2-yl)-4-Methoxybenzamide :

Combines a furan-thiadiazole scaffold with a methoxybenzamide group. The furan ring’s π-stacking capability is shared with the target compound, but the absence of fluorine reduces metabolic stability .

Enzyme Inhibition

- ML298 :

Exhibits 50-fold selectivity for PLD2 over PLD1, attributed to its spirocyclic amine substituent. The 3,4-difluorobenzamide core likely contributes to hydrophobic interactions within the enzyme’s active site, a property conserved in the target compound .

Physicochemical and Pharmacokinetic Properties

<sup>a</sup> LogP values estimated using fragment-based methods.

Biological Activity

3,4-Difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 348.34 g/mol. The structure features a furan moiety and a tosyl group, which are known to influence biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing furan moieties exhibit significant anticancer properties. For instance, natural products like plakorsin D and wortmannin, which also contain furan structures, have shown promising results against various cancer types by inhibiting critical pathways such as the phosphoinositide 3-kinase pathway .

Table 1: Anticancer Activity of Furan-containing Compounds

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Plakorsin D | Various cancers | Inhibition of cell proliferation | |

| Wortmannin | Breast cancer | PI3K inhibition | |

| This compound | TBD | TBD | TBD |

Antifungal Activity

Furan-containing compounds have also been noted for their antifungal properties. Studies have shown that they can effectively inhibit the growth of fungal pathogens, suggesting a potential application in treating fungal infections .

Table 2: Antifungal Activity of Selected Compounds

| Compound | Fungal Pathogen | Inhibition Concentration (μg/mL) | Reference |

|---|---|---|---|

| Flufuran | Aspergillus flavus | 10 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and proliferation.

- Interaction with DNA : Some furan derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signal Transduction : The presence of the tosyl group may enhance the compound's ability to interact with cellular receptors or enzymes, modulating various signaling pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of furan derivatives, including those similar to this compound. The findings indicated that modifications in the furan structure significantly impacted their biological efficacy against cancer cell lines and fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.